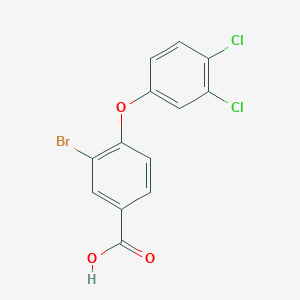
3-Bromo-4-(3,4-dichlorophenoxy)benzoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Development of Fluorescence Probes
- Researchers designed and synthesized novel fluorescence probes to detect highly reactive oxygen species (hROS), which are crucial in various biological and chemical applications. These probes can differentiate between different types of ROS and have been applied to living cells for visualization purposes (Setsukinai et al., 2003).
Antioxidant and Enzyme Inhibition
- A study synthesized novel bromophenols, demonstrating powerful antioxidant activities and inhibitory actions on enzymes like acetylcholinesterase and carbonic anhydrase. These findings are significant in the context of metabolic enzyme research (Öztaşkın et al., 2017).
High-Performance Liquid Chromatography (HPLC) in Poisoning Diagnosis
- HPLC methods have been developed for detecting chlorophenoxy herbicides and benzonitrile herbicides in biological specimens. This technique aids in diagnosing acute poisoning, highlighting the importance of 3-Bromo-4-(3,4-dichlorophenoxy)benzoic acid in forensic and medical sciences (Flanagan & Ruprah, 1989).
Chemical Reactivity and Vibrational Analysis
- A study focused on the structure and reactivity of similar bromo-benzoic acid compounds. It examined various molecular parameters, providing insights into the reactivity and properties of these compounds, which are essential for chemical synthesis and material science (Yadav et al., 2022).
Advanced Oxidation Processes
- The compound has been studied in the context of advanced oxidation processes for the degradation of organic pollutants. This research is crucial for environmental science, particularly in water treatment and pollution control (Bokare & Choi, 2011).
Water Purification
- Research involving similar chlorophenol compounds has explored the use of titanium dioxide suspensions under UV light for purifying water. This application is vital for environmental remediation and sustainable water management (Matthews, 1990).
Eigenschaften
IUPAC Name |
3-bromo-4-(3,4-dichlorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O3/c14-9-5-7(13(17)18)1-4-12(9)19-8-2-3-10(15)11(16)6-8/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRUJNBYXRCUHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)OC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

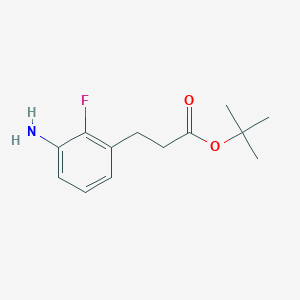


![1,4-Dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1466863.png)
![3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1466864.png)
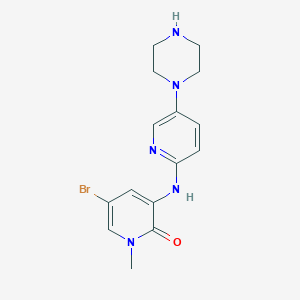
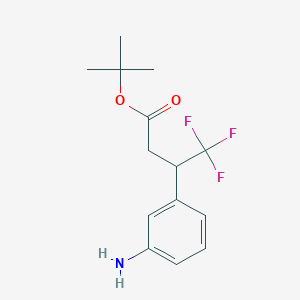
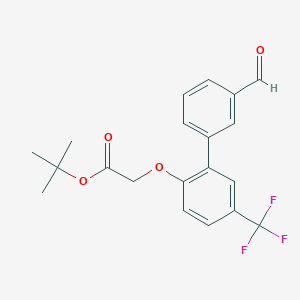

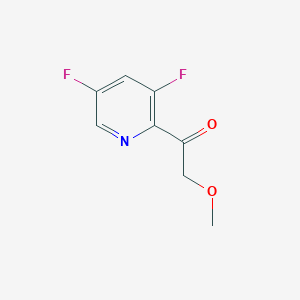

![2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1466873.png)
![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1466874.png)
![7-Benzyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466881.png)